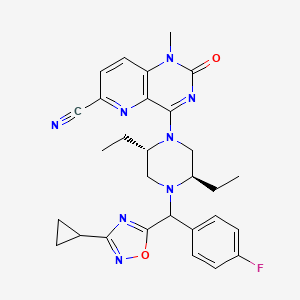
Tyrosinase-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-17, also known as Compound 5b, is a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor. It is characterized by its ability to inhibit tyrosinase, an enzyme responsible for the production of melanin. This compound is particularly suited for research into melanin-related diseases, including melanoma and melanogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed. it is likely that the compound is produced using standard organic synthesis techniques, involving the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: Tyrosinase-IN-17 primarily undergoes oxidation reactions due to its role as a tyrosinase inhibitor. The compound interacts with the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and further to dopaquinone .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include molecular oxygen and copper ions, which are essential for the activity of tyrosinase. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed: The major products formed from the reactions involving this compound are primarily related to the inhibition of melanin synthesis. By preventing the oxidation of tyrosine, the compound effectively reduces the production of melanin and related pigments .
Aplicaciones Científicas De Investigación
Tyrosinase-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and the role of tyrosinase in melanin synthesis . In biology, the compound is used to investigate the effects of tyrosinase inhibition on cellular processes and melanin production . In medicine, this compound is explored for its potential therapeutic applications in treating melanin-related diseases, such as melanoma and hyperpigmentation disorders . In the cosmetic industry, the compound is used in the development of skin-whitening products and treatments for hyperpigmentation .
Mecanismo De Acción
Tyrosinase-IN-17 exerts its effects by binding to the active site of tyrosinase, a copper-containing enzyme. This binding prevents the enzyme from catalyzing the oxidation of tyrosine to DOPA and further to dopaquinone, which are key steps in melanin synthesis . The inhibition of tyrosinase activity leads to a reduction in melanin production, making this compound effective in treating hyperpigmentation disorders .
Comparación Con Compuestos Similares
Tyrosinase-IN-17 is unique in its high efficacy and low cytotoxicity compared to other tyrosinase inhibitors. Similar compounds include kojic acid, arbutin, and hydroquinone, which are also used as tyrosinase inhibitors in various applications . this compound stands out due to its lipophilic nature and skin permeability, making it more effective in topical applications .
List of Similar Compounds:- Kojic acid
- Arbutin
- Hydroquinone
- Vanillin
- Resveratrol
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO3/c1-24-19-14-17(7-8-18(19)22)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
Clave InChI |
HGMHRMVDSVMUEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
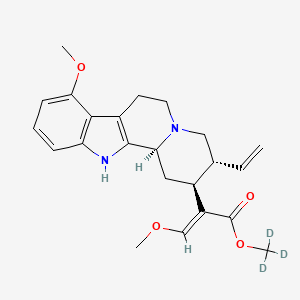
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

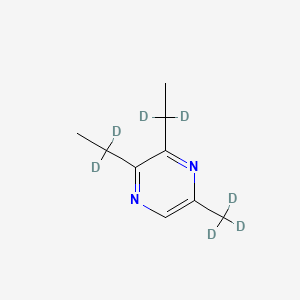
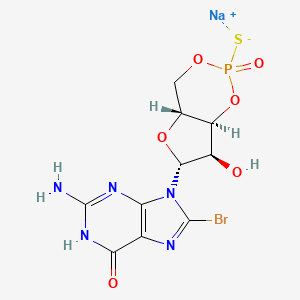
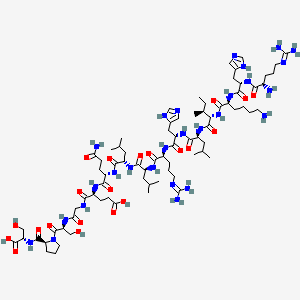
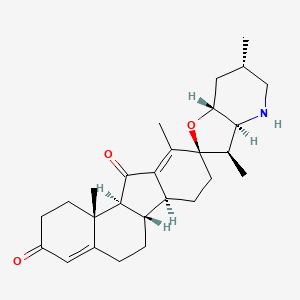
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
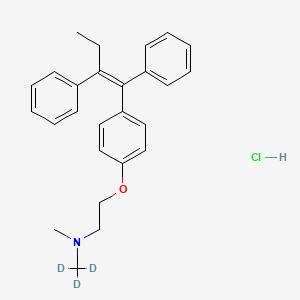
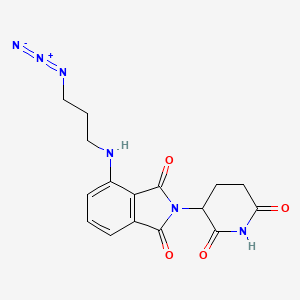

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
